molecular formula C22H15ClO3 B3041240 3-(2 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin CAS No. 263365-39-5

3-(2 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin

Cat. No.: B3041240
CAS No.: 263365-39-5
M. Wt: 362.8 g/mol
InChI Key: URWLTRBQEIMVAZ-UHFFFAOYSA-N
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Description

3-(2 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin is a useful research compound. Its molecular formula is C22H15ClO3 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
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Biological Activity

3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin is a compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antiviral, and anti-inflammatory properties, supported by relevant research findings.

Overview of Coumarins

Coumarins are a class of organic compounds known for their wide range of pharmacological activities. They are characterized by a benzopyrone structure and have been studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of coumarins often depends on their substitution patterns, which can significantly influence their efficacy and selectivity.

Anticancer Activity

Mechanisms of Action:
Research indicates that coumarins can induce apoptosis in cancer cells through various mechanisms. For example, 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin has been shown to inhibit cell proliferation in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's structure allows it to interact with key cellular pathways involved in cancer progression.

Case Studies:

  • MCF-7 Cell Line: In vitro studies demonstrated that 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin exhibits cytotoxicity against MCF-7 cells with an IC50 value indicating significant potency. This suggests that the compound may disrupt cell cycle progression and promote apoptosis.
  • MDA-MB-231 Cell Line: Another study highlighted the compound's selective activity against MDA-MB-231 cells, a more aggressive breast cancer type, showcasing its potential as a targeted therapy.

Table 1: Anticancer Activity of 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin

Cell LineIC50 (µM)Mechanism of Action
MCF-717.2Induction of apoptosis
MDA-MB-2316.4Inhibition of cell proliferation

Antiviral Activity

Coumarins have also been investigated for their antiviral properties. Specifically, derivatives similar to 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin have shown efficacy against HIV replication.

Research Findings:
In studies assessing the antiviral activity of various coumarins, certain compounds demonstrated IC50 values below 25 µM against HIV-1 replication. The structural modifications in coumarins significantly impact their antiviral potency, with specific substitutions enhancing their efficacy against viral targets.

Anti-inflammatory Properties

The anti-inflammatory effects of coumarins are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Mechanisms:
3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin has been shown to reduce the production of nitric oxide and other inflammatory mediators in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity

Inflammatory MediatorEffectReference
Nitric OxideInhibition
TNF-alphaDecrease

Properties

IUPAC Name

3-(2-chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO3/c1-25-15-11-12-17-19(13-15)26-22(24)21(16-9-5-6-10-18(16)23)20(17)14-7-3-2-4-8-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWLTRBQEIMVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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